N-[5-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N~1~-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a methoxyphenyl group, and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the formation of the desired structures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted isoxazole derivatives .
Scientific Research Applications
N~1~-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the methoxyphenyl and isoxazole groups.
(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol: Contains the methoxy and benzodioxin groups but differs in the overall structure.
Uniqueness
N~1~-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C21H20N2O6 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
InChI |
InChI=1S/C21H20N2O6/c1-12(24)22-21-18(13-4-6-15(25-2)7-5-13)19(29-23-21)14-10-16(26-3)20-17(11-14)27-8-9-28-20/h4-7,10-11H,8-9H2,1-3H3,(H,22,23,24) |
InChI Key |
KPGZHUDPMUFUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC4=C(C(=C3)OC)OCCO4 |
Origin of Product |
United States |
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